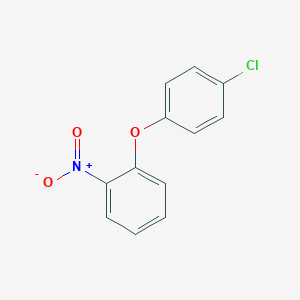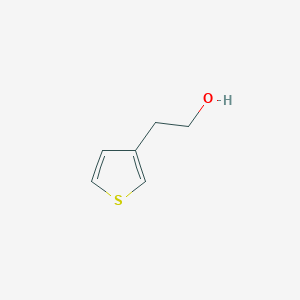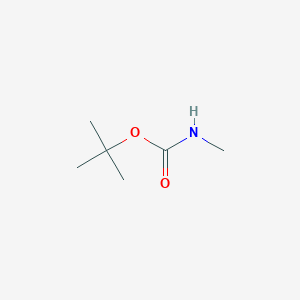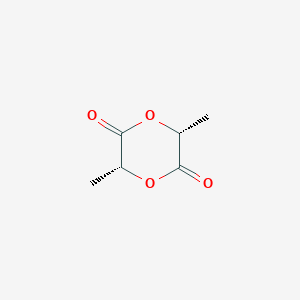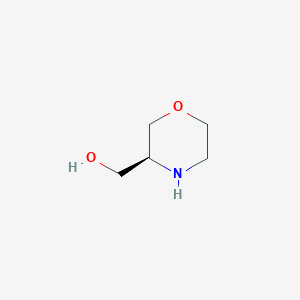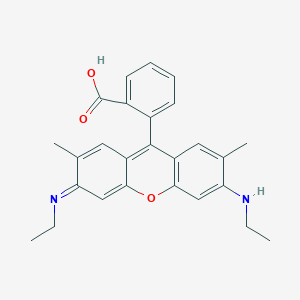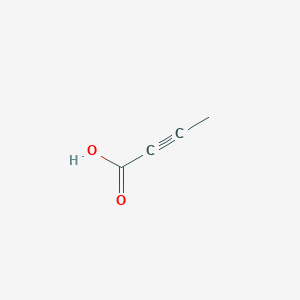
2-丁炔酸
描述
科学研究应用
2-Butynoic acid is widely used in scientific research due to its versatility:
Chemistry: It serves as a synthon in various reactions, including cycloacylation of phenols to flavones and chromones, and synthesis of Z-trisubstituted olefins via γ-alkylation
Medicine: It plays a role in the development of novel targeted anticancer drugs, such as Acalabrutinib.
Industry: It is an intermediate in the synthesis of various pharmaceuticals and organic compounds.
作用机制
Target of Action
2-Butynoic acid, also known as Tetrolic acid, is a short-chain unsaturated carboxylic acid It’s known to be employed as a synthon in various chemical reactions .
Mode of Action
It’s known to be used in a variety of reactions, including cycloacylation of phenols to flavones and chromones, and cyclization to γ-butyrolactones . It’s also used in the synthesis of Z-trisubstituted olefins via γ-alkylation .
Biochemical Pathways
2-Butynoic acid is involved in the fatty acid biosynthesis pathway in engineered Escherichia coli . A thioesterase gene from Bacteroides thetaiotaomicron is expressed in E. coli to specifically convert butenoyl-acyl carrier protein (ACP), a fatty acid biosynthesis intermediate, to butenoic acid .
Pharmacokinetics
It’s known that 2-butynoic acid is highly soluble in polar solvents such as water and ethanol .
Result of Action
The result of 2-Butynoic acid’s action depends on the specific reaction it’s involved in. For instance, in the fatty acid biosynthesis pathway, it leads to the production of butenoic acid . In other reactions, it can lead to the formation of flavones, chromones, γ-butyrolactones, and Z-trisubstituted olefins .
Action Environment
2-Butynoic acid is a white crystalline solid which can exist in two polymorphous crystalline forms . It sublimes at temperatures above 20°C, and should ideally be stored in a sealed container in a refrigerator . Its stability and efficacy can be influenced by environmental factors such as temperature and storage conditions .
准备方法
Synthetic Routes and Reaction Conditions: 2-Butynoic acid can be synthesized through the oxidation of 2-butyn-1-ol. The process involves mixing 2-butyn-1-ol with a catalyst, hypochlorite, an alkaline substance, and water. The mixture undergoes an oxidation reaction, followed by acidification to adjust the pH to 1-3. The product is then extracted using an organic solvent, and further purified through sublimation under vacuum conditions .
Industrial Production Methods: For industrial-scale production, the oxidation of primary alcohols to acids is a common method. This involves using acetonitrile and a buffer solution of sodium phosphate as solvents, with TEMPO as a catalyst and sodium chlorite and sodium hypochlorite as oxidizing agents .
化学反应分析
2-Butynoic acid undergoes various chemical reactions due to its alkyne and carboxylic acid functionalities:
Oxidation: It can be oxidized to form corresponding acids or esters.
Reduction: Reduction reactions can convert it into alkanes or alkenes.
Addition: The triple bond in 2-butynoic acid can participate in addition reactions with halogens or hydrogen halides.
Esterification: It can form esters when reacted with alcohols in the presence of acid catalysts.
Cyclization: It is involved in the cyclization to form γ-butyrolactones
Common reagents used in these reactions include halogens, hydrogen halides, and various catalysts. Major products formed include esters, alkanes, alkenes, and lactones .
相似化合物的比较
2-Butynoic acid can be compared with other similar compounds such as:
Propiolic acid (CH≡CCO₂H): Similar to 2-butynoic acid but with a simpler structure, lacking the methyl group.
3-Butynoic acid (CH₃C≡CCH₂CO₂H): Contains an additional methylene group, making it slightly more complex.
4-Pentynoic acid (CH₃C≡CCH₂CH₂CO₂H): Has a longer carbon chain, providing different reactivity and applications.
The uniqueness of 2-butynoic acid lies in its specific structure, which allows for unique reactivity patterns and applications in synthesis and pharmaceuticals.
属性
IUPAC Name |
but-2-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O2/c1-2-3-4(5)6/h1H3,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUEHNHVFDCZTGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4060444 | |
| Record name | 2-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
84.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
590-93-2 | |
| Record name | 2-Butynoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=590-93-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butynoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000590932 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Butynoic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174116 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butynoic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Butynoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4060444 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-butynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.815 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-BUTYNOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W3AM9ANZ22 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of 2-Butynoic acid?
A1: 2-Butynoic acid has the molecular formula C4H4O2 and a molecular weight of 84.07 g/mol. []
Q2: What spectroscopic data is available for 2-Butynoic acid?
A2: The He(I) photoelectron spectrum of 2-Butynoic acid has been recorded, allowing for the assignment of ionization energies to specific molecular orbitals. [] Additionally, the rotational spectrum has been studied, revealing information about its internal rotation dynamics. []
Q3: Does 2-Butynoic acid exist in different forms?
A3: Yes, 2-Butynoic acid exhibits polymorphism and exists in two enantiotropically related forms: monoclinic and triclinic. These forms differ in their hydrogen bond dimensionality and exhibit different thermal expansion coefficients. []
Q4: How thermally stable is 2-Butynoic acid?
A4: While 2-Butynoic acid can be purified via recrystallization, it poses a risk of thermal runaway upon heating. Studies using accelerated rate calorimetry (ARC) show an exothermic onset at 135 °C, making short-path distillation unsuitable for purification. []
Q5: Is 2-Butynoic acid compatible with copper surfaces?
A5: Studies have examined the adsorption and thermal reactions of 2-Butynoic acid on Cu(100) surfaces. The molecule undergoes decomposition, producing various gaseous products, and the presence of pre-adsorbed oxygen on the copper surface influences its thermal stability. []
Q6: How can 2-Butynoic acid be utilized in organic synthesis?
A6: The dianion of 2-Butynoic acid serves as a versatile reagent. It can react with aldehydes to synthesize 5,6-dihydro-2H-pyran-2-one derivatives, some of which are naturally occurring compounds. [, ]
Q7: Can 2-Butynoic acid participate in cycloaddition reactions?
A7: Yes, 2-Butynoic acid derivatives are utilized in phosphine-catalyzed [3+2]-cycloadditions with 5-methylenehydantoins. This reaction yields spiro-heterocyclic products, and by modifying reaction conditions, specific regioselectivity can be achieved. []
Q8: What is the role of 2-Butynoic acid in synthesizing spiroindolines?
A8: 2-Butynoic acid participates in a post-Ugi gold-catalyzed domino cyclization that generates spiroindolines. This multicomponent reaction provides a concise route to these complex heterocycles, showcasing the utility of 2-Butynoic acid in diversity-oriented synthesis. []
Q9: Can 2-Butynoic acid be used in the synthesis of norcantharidin analogues?
A9: Yes, 2-Butynoic acid plays a crucial role in a two-step Ugi intramolecular Diels–Alder (IMDA) sequence used to synthesize norcantharidin analogues. This method enables the creation of diverse analogues with potential applications in medicinal chemistry. []
Q10: How does the structure of 2-Butynoic acid derivatives affect their activity as nitrification inhibitors?
A10: Research on substituted acetylenes, including 2-Butynoic acid derivatives, reveals that their structure significantly impacts their ability to inhibit nitrification in soil. While 2-Butynoic acid itself shows minimal effects, modifications like introducing a phenyl ring (phenylacetylene) greatly enhance inhibitory potency. []
Q11: What is the role of structural features in the cytotoxicity of norcantharidin analogues?
A11: SAR studies of norcantharidin analogues, synthesized using 2-Butynoic acid, highlight the importance of maintaining sp2 hybridization within the tetrahydroepoxyisoindole carboxamide scaffold for cytotoxicity. Replacing 2-Butynoic acid with crotonic acid in the synthesis impacts diastereoselectivity, demonstrating the influence of even subtle structural changes. []
Q12: What are some potential applications of 2-Butynoic acid in agriculture?
A12: 2-Butynoic acid derivatives, specifically substituted acetylenes, show promise as soil nitrification inhibitors. These compounds can potentially increase nitrogen fertilizer use efficiency by preventing its premature conversion to nitrate, which is prone to leaching. []
Q13: Does 2-Butynoic acid impact ruminal methanogenesis?
A13: In vitro studies indicate that the unsaturated analog of butyrate, 2-Butynoic acid, can decrease ruminal methanogenesis, albeit to a lesser extent than other tested compounds like propynoic acid and ethyl 2-butynoate. Further research is needed to understand its metabolic fate and overall effects on fermentation. []
Q14: Can microorganisms metabolize 2-Butynoic acid?
A14: Yes, certain microorganisms can utilize 2-Butynoic acid. For instance, Rhinocladiella atrovirens KY801 can specifically oxidize the hydroxymethyl group of 2-Butyn-1,4-diol, converting it into 4-Hydroxy-2-butynoic acid. [, ]
Q15: Can 2-Butynoic acid be used as a building block for bioplastics?
A15: While not directly a building block for bioplastics, 2-Butynoic acid (specifically its derivative, 2-butynoic acid methyl ester) has been identified as a marker for polyhydroxybutyrate (PHB) presence in microbial samples using GC-MS analysis. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



